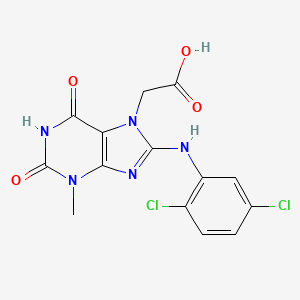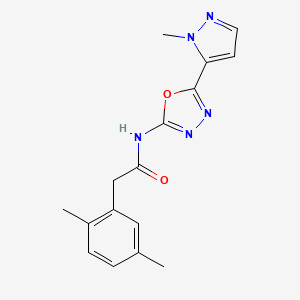
2,2-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the preparation of pyrrolidine and pyridine derivatives through various chemical reactions. For instance, the synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids involves hydrolysis of corresponding nitriles, which are prepared by reacting sodium enolates with cyanoacetamide . Another synthesis method described is the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to produce 2,3-disubstituted pyrrolidines and piperidines .
Molecular Structure Analysis
The molecular structure and properties of related compounds have been studied using experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations using density functional theory (DFT) . These studies provide insights into the molecular conformations, electronic transitions, and vibrational analysis, which are crucial for understanding the behavior of these molecules.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For example, the reaction of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride with different nucleophiles leads to a diverse library of compounds, including dithiocarbamates, thioethers, and various ring-closed products . Additionally, the synthesis of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides involves constructing aminoalkyl chains on the pyrrole nucleus .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through experimental and theoretical studies. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . The vibrational analysis and binding energy calculations provide information on the stability and interactions within the molecular systems . Furthermore, the reactivity descriptors such as Fukui functions and electrophilicity indices help identify reactive sites within the molecules .
科学的研究の応用
Acid−Amide Intermolecular Hydrogen Bonding
2,2-dimethylbutynoic acid with a pyridone terminus has been shown to form an intermolecular hydrogen-bonded dimer with hydrogen bonding between the amide and carboxylic acid group. This discovery is significant in the study of molecular recognition and intermolecular interactions (Wash et al., 1997).
Generation of Structurally Diverse Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride, has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process highlights the versatility of this class of compounds in synthetic chemistry (Roman, 2013).
Synthesis of 2-Acylamino-2-deoxy-D-glucopyranose Derivatives
Dimethylphosphinothioic mixed anhydrides of carboxylic acids, closely related to 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride, have been used for N-acylation of 2-amino-2-deoxy-D-glucopyranose derivatives. This method allows for N-acylation without protecting the hydroxyl functions, showcasing the compound's potential in carbohydrate chemistry (Inazu et al., 1988).
Mechanism of Amide Formation
Studies on the mechanism of amide formation in aqueous media using compounds similar to 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride have provided insights into bioconjugation processes. This research is crucial in understanding the chemical interactions in biological systems (Nakajima & Ikada, 1995).
Synthesis and Properties of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides Hydrochlorides
A series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides were prepared and evaluated as cytostatic agents. This demonstrates the application of these compounds in medicinal chemistry and drug development (Bielawski et al., 1993).
Determination of Small Halogenated Carboxylic Acid Residues in Drug Substances
A method involving derivatization followed by high performance liquid chromatography for the determination of small halogenated carboxylic acids in drug substances has been developed. This research is significant in ensuring the safety and efficacy of pharmaceuticals (Hou et al., 2016).
Construction of Zn(II) Complexes
New Zn(II) complexes based on different organic-carboxylic acids have been synthesized, demonstrating the potential of 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride in coordination chemistry (Zhou et al., 2009).
Safety and Hazards
特性
IUPAC Name |
2,2-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)5(6(9)10)3-4-8-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCDRHSKVCTWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)
![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)




![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)